Cas no 93939-74-3 ((R)-2-Amino-2-(4-fluorophenyl)acetic acid)

(R)-2-Amino-2-(4-fluorophenyl)acetic acid structure
93939-74-3 structure
Product Name:(R)-2-Amino-2-(4-fluorophenyl)acetic acid
Número CAS:93939-74-3
MF:C8H8FNO2
Megavatios:169.153025627136
MDL:MFCD00042727
CID:61661
PubChem ID:124515
Update Time:2024-10-25

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Propiedades químicas y físicas

Nombre e identificación

    • (R)-2-Amino-2-(4-fluorophenyl)acetic acid
    • 4-Fluoro-D-α-phenylglycine
    • 4-Fluoro-D-alpha-phenylglycine
    • 4-Fluoro-D-2-phenylglycine
    • (2R)-2-amino-2-(4-fluorophenyl)acetic acid
    • (R)-(-)-4-(FLUOROPHENYL)GLYCINE
    • (R)-4-Fluorophenylglycine
    • D-4-Fluorophenylglycine
    • H-D-Phg(4-F)-OH
    • (r)-amino-(4-fluoro-phenyl)-acetic acid
    • p-fluorophenylglycine
    • 4-fluoro-d-a-phenylglycine
    • HY-W051418
    • DTXSID00917028
    • SCHEMBL205545
    • AKOS006238374
    • AS-15899
    • Benzeneacetic acid,alpha-amino-4-fluoro-,(-alphaR)
    • CS-0043796
    • 4-fluorophenylglycine
    • 4-Fluoro-D- alpha -phenylglycine
    • MFCD00042727
    • d-(4-fluorophenyl)glycine
    • d-(4-fluorophenyl) glycine
    • JKFYKCYQEWQPTM-SSDOTTSWSA-N
    • PD197220
    • 93939-74-3
    • AKOS015853837
    • d(-)-4-fluorophenylglycine
    • 4-fluoro-d-phenylglycine
    • F0863
    • AC-19554
    • (2R)-2-azaniumyl-2-(4-fluorophenyl)acetate
    • 4-Fluoro-D-alpha-phenylglycine, >=99.0% (NT)
    • AM9510
    • EINECS 300-363-8
    • (αR)-α-Amino-4-fluorobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-4-fluoro-, (R)- (ZCI)
    • D
    • D-(-)-4-Fluorophenylglycine
    • (R)-amino(4-fluorophenyl)acetic acid
    • 4-fluoro-l-phenylglycine
    • A-phenylglycine
    • 4-Fluoro-D-
    • MDL: MFCD00042727
    • Renchi: 1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
    • Clave inchi: JKFYKCYQEWQPTM-SSDOTTSWSA-N
    • Sonrisas: [C@H](C1C=CC(F)=CC=1)(N)C(=O)O
    • Brn: 5850632

Atributos calculados

  • Calidad precisa: 169.05400
  • Masa isotópica única: 169.054
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 166
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: none
  • Superficie del Polo topológico: 63.3A^2

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.2345 (estimate)
  • Punto de fusión: ≥300 °C
  • Punto de ebullición: 289.9℃ at 760mmHg
  • Punto de inflamación: 129.1℃
  • PSA: 63.32000
  • Logp: 1.61040
  • Rotación específica: -130° ~ -140° (c=1, 1M HCl)
  • Actividad óptica: [α]20/D −138±2°, c = 1% in 1 M HCl
  • Disolución: 无可用

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Información de Seguridad

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-2-Amino-2-(4-fluorophenyl)acetic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM244452-5g
(R)-2-Amino-2-(4-fluorophenyl)acetic acid
93939-74-3 95%
5g
$189 2021-06-09
Chemenu
CM244452-10g
(R)-2-Amino-2-(4-fluorophenyl)acetic acid
93939-74-3 95%
10g
$367 2021-06-09
Chemenu
CM244452-25g
(R)-2-Amino-2-(4-fluorophenyl)acetic acid
93939-74-3 95%
25g
$774 2021-06-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
47355-1G-F
(R)-2-Amino-2-(4-fluorophenyl)acetic acid
93939-74-3 ≥99.0% (NT)
1G
¥6220.96 2022-02-24
Fluorochem
034407-1g
D-4-Fluorophenylglycine
93939-74-3 98%
1g
£38.00 2022-03-01
Fluorochem
034407-5g
D-4-Fluorophenylglycine
93939-74-3 98%
5g
£166.00 2022-03-01
Fluorochem
034407-10g
D-4-Fluorophenylglycine
93939-74-3 98%
10g
£321.00 2022-03-01
Fluorochem
034407-25g
D-4-Fluorophenylglycine
93939-74-3 98%
25g
£678.00 2022-03-01
AstaTech
58553-1/G
D(-)-4-FLUOROPHENYLGLYCINE
93939-74-3 98%
1g
$37 2023-09-16
AstaTech
58553-5/G
D(-)-4-FLUOROPHENYLGLYCINE
93939-74-3 98%
5g
$144 2023-09-16

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium chloride
1.2 -
Referencia
Screening, design and use for chiral synthesis of stereoselective nitrilases from uncultured environmental samples
, United States, , ,

Métodos de producción 2

Condiciones de reacción
Referencia
Morpholine and thiomorpholine tachykinin receptor antagonists
, United States, , ,

Métodos de producción 3

Condiciones de reacción
Referencia
Homochiral organoelement analogs of natural compounds. I. Biocatalytic methods for production of fluorine-containing L- and D-phenylglycine on preparative scale
Soloshonok, V. A.; Galaev, I. Yu.; Svedas, V. K.; Kozlova, E. V.; Kotif, N. V.; et al, Bioorganicheskaya Khimiya, 1993, 19(4), 467-73

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  24 h, pH 8, 40 °C
Referencia
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; Asano, Yasuhisa, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Water ;  30 min, pH 8, 20 °C
1.2 Catalysts: Nitrilase
Referencia
Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers
Kawahara, Nobuhiro; Asano, Yasuhisa, ChemCatChem, 2018, 10(21), 5014-5020

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Nitrilase Solvents: Methanol ,  Water ;  pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Environmental microbe nitrilase and gene sequences exhibiting stereoselectivity useful for synthesis of chiral reaction products
, United States, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Phenylacetyl chloride ,  Sodium hydroxide Solvents: Water ;  pH 8 - 10, 10 °C; 2 h, 10 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.3 Reagents: Sodium hydroxide ,  Penicillin amidase Solvents: Water ;  6 h, 30 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2; 5 h, 120 °C
1.5 Reagents: Ammonia Solvents: Water ;  overnight, pH 5.74, 4 °C
Referencia
Method for preparing D-amino acid with immobilized penicillin acylase as catalyst
, China, , ,

Métodos de producción 8

Condiciones de reacción
Referencia
Bacterial nitrilase and gene sequences exhibiting stereoselectivity useful for synthesis of chiral reaction products
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Nitrilase Solvents: Methanol ,  Water ;  3 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Stereoselective nitrilases from uncultured environmental samples for chiral synthesis and genes encoding them
, United States, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Beta-thiopropionyl-amino acid derivatives and their use as beta-lactamase inhibitors
, World Intellectual Property Organization, , ,

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Raw materials

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Preparation Products

Proveedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.